molecular formula C12H9ClN2 B147401 1,10-Phenanthroline hydrochloride CAS No. 3829-86-5

1,10-Phenanthroline hydrochloride

Cat. No.: B147401
CAS No.: 3829-86-5
M. Wt: 216.66 g/mol
InChI Key: QPXDKQBBJCTNOY-UHFFFAOYSA-N
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Description

1,10-Phenanthroline hydrochloride is a useful research compound. Its molecular formula is C12H9ClN2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4265. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescent Molecules and Metal Complexes

1,10-phenanthroline exhibits appealing properties like rigidity, planarity, and basicity, making it a versatile material in synthetic organic, inorganic, and supramolecular chemistry. Its versatility extends to designing UV-Vis-NIR luminescent organic derivatives and coordination compounds with various cations, utilized for analytical and technological applications (Accorsi et al., 2009).

Electrochemical Behavior and Sensing Applications

The electrochemical behavior of 1,10-phenanthroline on multiwalled carbon nanotube surfaces and its subsequent conversion to 1,10-phenanthroline-5,6-dione showcases its potential in selective recognition of copper ions and hydrogen peroxide sensing. This discovery opens doors for its use in electrochemical sensors (Gayathri & Kumar, 2014).

Versatile Ligand for Metal Complexation

1,10-Phenanthroline is a classic ligand in coordination chemistry, binding various metal ions and featuring in complexes with intense luminescence or DNA-interacting properties. Recent advancements have seen its integration into open-chain or macrocyclic backbones, developing novel chemosensors for metal cations and anions, ionophores, and intercalating agents for polynucleotides (Bencini & Lippolis, 2010).

Environmental and Biological Sensing

The derivatization of 1,10-phenanthroline has led to the creation of ligands acting as chemosensors for cations and anions, essential in environmental and biological systems. The changes in its photophysical properties upon substitution make it a valuable tool for sensing applications (Alreja & Kaur, 2016).

Molecular and Structural Studies

Structural studies of 1,10-phenanthroline hydrochlorides have contributed to understanding its molecular configuration and interactions, such as the formation of Cl− mediated hydrogen bonds, which is crucial in developing its applications (Hensen, Spangenberg, & Bolte, 2000).

Mechanism of Action

Safety and Hazards

1,10-Phenanthroline is considered hazardous. It is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

1,10-Phenanthroline hydrochloride monohydrate can be utilized as a precursor for the synthesis of 3-bromo-1,10-phenanthroline and 3,8-dibromo-1,10-phenanthroline by treating with bromine . It can also be used to create a copper phenanthroline complex by reacting with isonitrosothiazolylbenzothiazolylmethanide .

Biochemical Analysis

Biochemical Properties

1,10-Phenanthroline hydrochloride is known to interact with various enzymes and proteins. It is used as a ligand in coordination chemistry, forming strong complexes with most metal ions . For instance, it forms complexes with metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium .

Cellular Effects

It has been reported that the compound can interact with DNA in an intercalative fashion, inducing DNA cleavage in some cases . Additionally, it has been shown to have cytotoxic effects against the A549 human lung cancer cell line .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is known to interact with various biomolecules, potentially influencing gene expression and enzyme activity . For instance, it has been shown to interact with metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium .

Temporal Effects in Laboratory Settings

It is known that the compound forms strong complexes with most metal ions , which could potentially influence its stability and degradation over time.

Metabolic Pathways

Given its ability to form complexes with various metal ions , it may interact with enzymes or cofactors involved in various metabolic pathways.

Transport and Distribution

Given its solubility in organic solvents , it may be able to cross cell membranes and distribute within various cellular compartments.

Subcellular Localization

Given its ability to form complexes with various metal ions , it may localize to areas of the cell where these ions are present.

Properties

IUPAC Name

1,10-phenanthroline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8N2.ClH/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXDKQBBJCTNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3829-86-5, 66-71-7 (Parent)
Record name 1,10-Phenanthroline, hydrochloride (1:1)
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Record name 1,10-Phenanthroline, hydrochloride (1:1)
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Record name 1,10-Phenanthroline hydrochloride
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DSSTOX Substance ID

DTXSID3063205
Record name 1,10-Phenanthroline hydrochloride
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Molecular Weight

216.66 g/mol
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CAS No.

22802-96-6, 3829-86-5
Record name 1,10-Phenanthroline, hydrochloride (1:?)
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Record name 1,10-Phenanthroline hydrochloride
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Record name 1,10-phenanthroline monohydrochloride monohydrate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of 1,10-Phenanthroline hydrochloride in analytical chemistry?

A: this compound is a versatile reagent in analytical chemistry, particularly for the spectrophotometric determination of metal ions. For instance, it forms a blue-colored complex with iron (Fe) [] and an orange complex with copper (Cu) []. This property enables its use in developing sensitive and selective methods for the simultaneous determination of these metals in various matrices, including water samples. []. The method utilizes solid-phase derivative spectrophotometry, where the metal complexes are retained on a cation-exchange resin, allowing for preconcentration and improved sensitivity. [].

Q2: How does this compound contribute to the preparation of titanium oxide gels with enhanced optical properties?

A: this compound plays a crucial role in modifying the sol-gel process of titanium oxide. When introduced to the precursor solution alongside n-butylamine, it enhances the transparency of the resulting titanium oxide gels []. This effect is attributed to the compound's influence on the hydrolysis and polycondensation reactions during gel formation []. Specifically, this compound promotes polycondensation while reducing hydrolysis, leading to gels with higher transmittance, a desirable property for various optical applications [].

Q3: Can you elaborate on the structural characteristics of this compound?

A3: While the provided research excerpts don't delve into the detailed spectroscopic data of this compound, its molecular formula is C12H8N2 • HCl, and its molecular weight is 208.65 g/mol. As a substituted phenanthroline derivative, it features a planar aromatic structure with two nitrogen atoms that can act as chelating agents, forming stable complexes with various metal ions.

Q4: Are there any documented historical applications of this compound or its analogs in analytical chemistry?

A: Yes, research dating back to the mid-20th century highlights the use of 2,9-dimethyl-1,10-phenanthroline (Neocuproine), a close analog of this compound, in ultra-micro sugar determination methods []. Neocuproine demonstrated high specificity for cuprous ions (Cu+), enabling the development of sensitive colorimetric assays for sugars based on copper reduction []. This historical context underscores the longstanding utility of phenanthroline derivatives in analytical chemistry.

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